An In-Depth Technical Guide to 2-Chloro-3-nitrobenzonitrile: Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 2-Chloro-3-nitrobenzonitrile: Synthesis, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 2-Chloro-3-nitrobenzonitrile. It delves into its core chemical properties, validated synthesis protocols, reactivity profile, and its strategic applications in various fields of chemical science.
Core Compound Identification and Physicochemical Properties
2-Chloro-3-nitrobenzonitrile is a substituted aromatic compound featuring a nitrile, a nitro group, and a chlorine atom attached to a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in targeted organic synthesis.
Table 1: Physicochemical Data for 2-Chloro-3-nitrobenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 34662-24-3 | [1][2] |
| IUPAC Name | 2-chloro-3-nitrobenzonitrile | [1] |
| Synonyms | 2-Chloro-3-cyanonitrobenzene | [2][3] |
| Molecular Formula | C₇H₃ClN₂O₂ | [1] |
| Molecular Weight | 182.56 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 97-101 °C | [2] |
| Density | 1.47 g/cm³ | [2] |
| Storage | Store at room temperature, sealed in a dry environment. | [2][3] |
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-3-nitrobenzonitrile presents a classic challenge in electrophilic aromatic substitution, requiring careful control of regiochemistry to achieve the desired 1,2,3-substitution pattern. The primary and most cited industrial method involves the dehydration of the corresponding benzoic acid derivative.
Protocol 1: Synthesis from 2-Chloro-3-nitrobenzoic Acid
This protocol describes a robust method for preparing 2-Chloro-3-nitrobenzonitrile from its carboxylic acid precursor. The reaction relies on the conversion of the carboxylic acid to a nitrile, a fundamental transformation in organic synthesis.
Causality of Reagent Selection:
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2-Chloro-3-nitrobenzoic acid: The starting material that already possesses the required chloro and nitro substituents in the correct positions.
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Phosphorus pentachloride (PCl₅): A powerful chlorinating and dehydrating agent. It reacts with the methanesulfonamide and the benzoic acid to form key intermediates.
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Methanesulfonamide (CH₃SO₂NH₂): Acts as the nitrogen source for the nitrile group in a complex reaction cascade.
Step-by-Step Methodology:
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Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 2-Chloro-3-nitrobenzoic acid (0.1 M), methanesulfonamide (0.1 M), and phosphorus pentachloride (0.2 M).
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Initial Reaction: Gently heat the mixture under a nitrogen atmosphere. An evolution of hydrogen chloride gas will be observed as the temperature rises to approximately 60°C.
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Distillation: Increase the temperature to 180-185°C. This facilitates the core reaction and allows for the distillation of phosphorus oxychloride as a byproduct. Maintain this temperature for approximately 30 minutes.
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Work-up: Cool the reaction mixture to room temperature. Carefully add crushed ice and neutralize with a dilute ammonium hydroxide solution. This will precipitate the crude product.
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Purification: Filter the solid crude product, wash thoroughly with water, and dry. For high-purity material, recrystallization from an aqueous ethanol solution is recommended. The final product, 2-Chloro-3-nitrobenzonitrile, is obtained as a yellow solid.
Caption: Workflow for the synthesis of 2-Chloro-3-nitrobenzonitrile.
Reactivity and Chemical Transformation Potential
The synthetic utility of 2-Chloro-3-nitrobenzonitrile stems from the distinct reactivity of its three functional groups. The strong electron-withdrawing nature of the ortho-nitro and meta-cyano groups significantly influences the chemistry of the aromatic ring and the chlorine substituent.
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Nitro Group (-NO₂): This group can be readily reduced to an amino group (-NH₂) using standard reducing agents like stannous chloride (SnCl₂) or catalytic hydrogenation. This transformation is pivotal, as it introduces a nucleophilic center, opening pathways for the synthesis of various heterocyclic compounds.[1]
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Nitrile Group (-CN): The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common scaffold in medicinal chemistry.[4]
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Chloro Group (-Cl): The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) due to the powerful electron-withdrawing effect of the adjacent nitro group.[5] This allows for its displacement by a variety of nucleophiles (e.g., amines, alkoxides), providing a direct route to more complex derivatives. It can also participate in transition-metal-catalyzed cross-coupling reactions.[5]
Caption: Reactivity map of 2-Chloro-3-nitrobenzonitrile.
Applications in Research and Development
The unique trifunctional nature of 2-Chloro-3-nitrobenzonitrile makes it a strategic intermediate in several high-value chemical industries.
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Pharmaceutical Synthesis: Its primary application is as a scaffold for the synthesis of complex molecules in drug discovery. The ability to selectively manipulate the three functional groups allows for the construction of diverse molecular libraries. It is a key precursor for various heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[1][5] Furthermore, studies have suggested that 2-Chloro-3-nitrobenzonitrile may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism.[1]
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Agrochemicals: The compound serves as an intermediate in the development of modern pesticides and herbicides, where the nitroaromatic scaffold can contribute to the biological activity of the final product.[1]
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Material Science: Nitroaromatic compounds are known to participate in π-π stacking interactions. This property makes 2-Chloro-3-nitrobenzonitrile a candidate for research into novel organic electronic materials, liquid crystals, and specialty polymers where specific electronic properties are desired.[1]
Safety, Handling, and Toxicology
Due to its reactive functional groups, 2-Chloro-3-nitrobenzonitrile must be handled with appropriate care in a laboratory setting. The following information is synthesized from safety data for the compound and its close isomers.
Table 2: GHS Hazard and Safety Information
| Category | Information | Reference |
| Signal Word | Warning | [3] |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[2]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or higher-level respirator.
First-Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
References
- Buy 2-Chloro-3-nitrobenzonitrile | 34662-24-3. (n.d.). Smolecule.
- CAS 34662-24-3 2-Chloro-3-nitrobenzonitrile. (n.d.). Alfa Chemistry.
- 2-CHLORO-3-NITROBENZONITRILE. (n.d.). Chongqing Chemdad Co., Ltd.
- 2-Chloro-3-nitrobenzonitrile | 34662-24-3. (n.d.). Benchchem.
- 2-Chloro-3-nitrobenzonitrile - CAS:34662-24-3. (n.d.). Sunway Pharm Ltd.
- Preparation of benzonitriles. (1973). US Patent 3,742,014.
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Immediately Dangerous to Life or Health (IDLH) Value Profile. (n.d.). CDC/NIOSH. Retrieved from [Link]
- How to Synthesize 4-CHLORO-3-NITROBENZONITRILE? (n.d.). Guidechem.

